molecular formula C9H11BrN2O5 B1664581 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate CAS No. 57159-62-3

2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate

Cat. No. B1664581
CAS RN: 57159-62-3
M. Wt: 307.1 g/mol
InChI Key: WGMMKWFUXPMTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate” is a chemical compound with the molecular formula C9H11BrN2O5 and a molecular weight of 307.10 . It is also known as "3-(2-Bromoacetamido)propanoic acid NHS ester" .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring (a five-membered ring with one nitrogen atom), an ester group, a bromoacetamido group, and a propanoate group .


Chemical Reactions Analysis

The compound is a heterobifunctional cross-linking reagent. It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere and under -20°C . The boiling point is not specified .

Scientific Research Applications

Anticonvulsant Research

This compound has been used in the development of new anticonvulsants. A study found that hybrid pyrrolidine-2,5-dione derivatives, which include this compound, have potent anticonvulsant properties . The most potent anticonvulsant activity was demonstrated for a specific compound, which revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .

Pain Management

The compound has shown promise in pain management. It was found to be effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Neurological Disorders

The compound is being studied for its potential in treating neurological disorders. Epilepsy, one of the most common and debilitating neurological disorders, could potentially be treated with therapeutics developed from this compound .

Drug Development

The compound is being used in the development of new drugs. It has shown promising in vivo activity profile and drug-like properties, making it an interesting candidate for further preclinical development .

Protein-Protein Interaction Studies

The compound is used in the elucidation of protein-protein interactions (PPIs). It provides complementary data to thiol-reactive and acidic residue-targeting reagents and is useful in studying proteins that function as complexes .

Structural Dynamics Quantification

The compound is used in the quantification of structural dynamics. It helps in understanding the changes in the structure of proteins and their complexes over time .

Targeting “Undruggable” Protein Targets

The compound is being used in the quest for targeting “undruggable” protein targets. These are proteins that are challenging to target with traditional small-molecule drugs .

Synthesis of Hybrid Compounds

The compound is used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure. These new compounds are being evaluated for their potential as anticonvulsant and antinociceptive agents .

Safety and Hazards

The compound is labeled with a warning signal word . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMMKWFUXPMTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403560
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate

CAS RN

57159-62-3
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimidyl 3-(bromoacetamido)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of β-bromoacetylβ-alanine (21.00 g, 100 mmol) and N-hydroxysuccinimide (13.01 g, 113 mmol) in 2-propanol (280 mL) at room temperature was added 1,3-diisopropyl-carbodiimide (16.0 mL, 101 mmol). After 8-10 min, oily precipitation of the product began, and the walls of the container were scratched to induce crystallization. The mixture was allowed to stand 1 h at room temperature and overnight at 4° C. The crystals were collected, washed with 2-propanol (30 mL), and redissolved in 2-propanol (200 mL brought to reflux). After an overnight stand at 4° C., the crystals were collected, washed with 2-propanol then hexane, and dried under vacuum/CaCl2. Yield, 22.9 g (74.6% of theory) mp 107°-110.5° C. [lit. (23) 104°-106° C.]; 1H NMR (DMSO-d6) δ2.80 ppm (s, 4H, α"), 2.82 (t, 2H, α), 3.64 (q, 2H, β), 3.82 (s, 2H, α'), 7.03 (br, NH; 13C NMR (CDCl3), δ25.62 (α"), 28.67 (α'), 31.39 (α), 35.65 (β), 166.20 (Ac C=O), 167.30,169.06 (C= O, s). Anal. Cald for C9H11BrN2O5 : C, 35.20; H, 3.61; N, 9.12; Br, 26.02. Found: C, 35.74; H 3.83; N, 9.20; Br, 26.12.
Name
β-bromoacetylβ-alanine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.